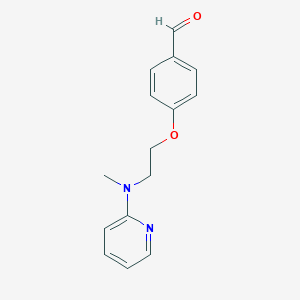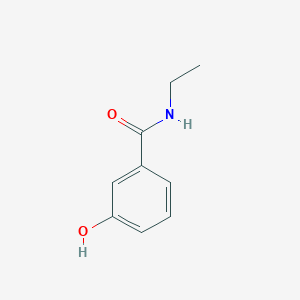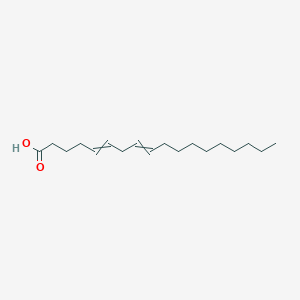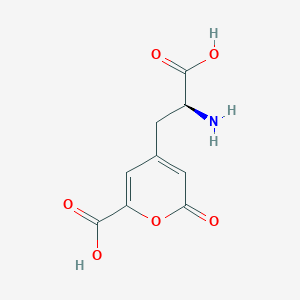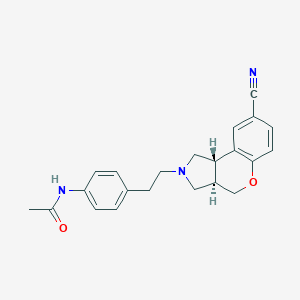
1,4-ジクロロ-2,5-ビス(トリクロロメチル)ベンゼン
概要
説明
1,4-Dichloro-2,5-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H2Cl8 and a molecular weight of 381.73 g/mol . This compound is characterized by its white to off-white solid form and slight solubility in chloroform and dichloromethane . It is a derivative of 1,4-bis(trichloromethyl)-2-chlorobenzene and is used as a reagent in the synthesis of hexachloroxylene derivatives, which have pharmaceutical applications such as antimalarial and schistosomicidal agents .
科学的研究の応用
1,4-Dichloro-2,5-bis(trichloromethyl)benzene has several scientific research applications:
作用機序
Target of Action
It is known to be a derivative compound of 1,4-bis(trichloromethyl)-2-chlorobenzene , which is used as a reagent for the synthesis of hexachloroxylene derivatives . These derivatives have pharmaceutical functions as antimalarial and schistosomicides .
Mode of Action
It is known to act as a reagent in the synthesis of hexachloroxylene derivatives . These derivatives interact with their targets to exert antimalarial and schistosomicidal effects .
Biochemical Pathways
Given its role in the synthesis of hexachloroxylene derivatives , it may indirectly influence the pathways associated with malaria and schistosomiasis treatment.
Result of Action
As a reagent in the synthesis of hexachloroxylene derivatives , it contributes to the production of compounds with antimalarial and schistosomicidal effects .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
準備方法
The synthesis of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene typically involves the chlorination of para-xylene. This process requires specific reaction conditions, including the presence of chlorine gas and a suitable catalyst to facilitate the chlorination reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
化学反応の分析
1,4-Dichloro-2,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents and catalysts used.
Reduction: Reduction reactions can convert the trichloromethyl groups into other functional groups.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
1,4-Dichloro-2,5-bis(trichloromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trichloromethyl)-2-chlorobenzene: This compound is a precursor in the synthesis of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene and shares similar chemical properties.
1,4-Dichloro-2-(trichloromethyl)benzene: Another related compound with similar structural features and chemical behavior.
The uniqueness of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for specific applications in pharmaceuticals and industrial chemistry .
特性
IUPAC Name |
1,4-dichloro-2,5-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl8/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLFMXXVKFMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301687 | |
| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-29-2 | |
| Record name | 1,5-bis(trichloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


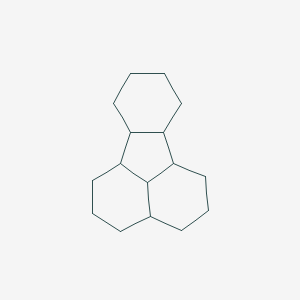
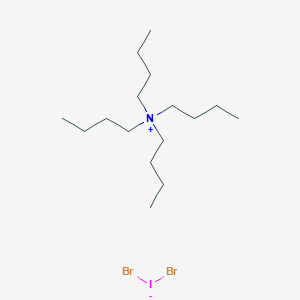

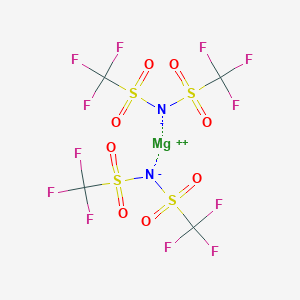
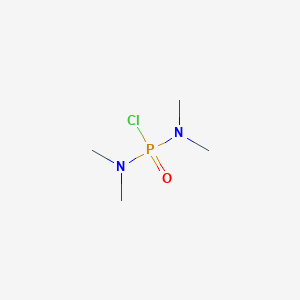
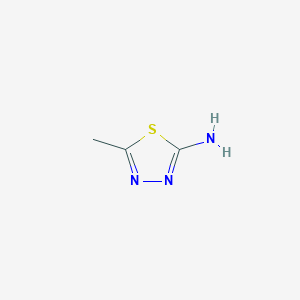
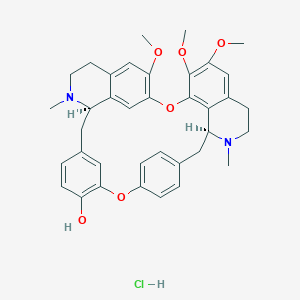
![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)
